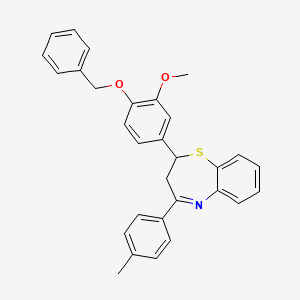
|A-Glucosidase-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
|A-Glucosidase-IN-17 is a potent inhibitor of the enzyme alpha-glucosidase. Alpha-glucosidase is a carbohydrate-hydrolase enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues in alpha-glucosides, releasing alpha-D-glucose . Inhibitors of alpha-glucosidase are of significant interest due to their potential therapeutic applications, particularly in the management of type 2 diabetes by controlling postprandial blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucosidase-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
|A-Glucosidase-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
|A-Glucosidase-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Investigated for its role in carbohydrate metabolism and its effects on cellular processes.
Mécanisme D'action
|A-Glucosidase-IN-17 exerts its effects by binding to the active site of alpha-glucosidase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of alpha-D-glucose residues, reducing the release of glucose into the bloodstream. The molecular targets include specific amino acid residues within the enzyme’s active site, and the pathways involved are related to carbohydrate digestion and absorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used clinically to manage diabetes.
Miglitol: A similar inhibitor with a different chemical structure but similar therapeutic effects.
Voglibose: Another alpha-glucosidase inhibitor with a unique structure and mechanism.
Uniqueness
|A-Glucosidase-IN-17 is unique due to its specific binding affinity and inhibitory potency. It may offer advantages in terms of efficacy, selectivity, and side effect profile compared to other inhibitors .
Propriétés
Formule moléculaire |
C30H27NO2S |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
2-(3-methoxy-4-phenylmethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C30H27NO2S/c1-21-12-14-23(15-13-21)26-19-30(34-29-11-7-6-10-25(29)31-26)24-16-17-27(28(18-24)32-2)33-20-22-8-4-3-5-9-22/h3-18,30H,19-20H2,1-2H3 |
Clé InChI |
KWEKQFYPZDDZHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
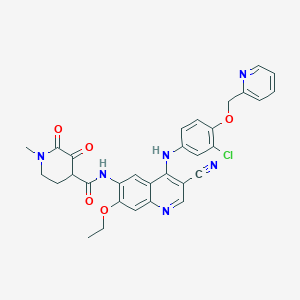
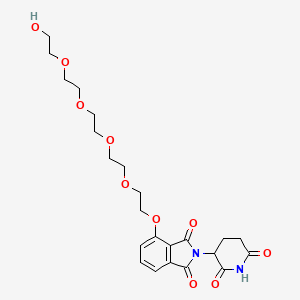


![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
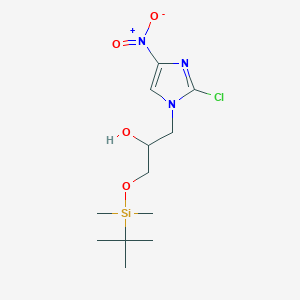



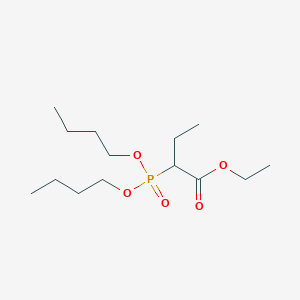
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
